molecular formula C13H14N4O3 B4964029 N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide

Cat. No.: B4964029
M. Wt: 274.28 g/mol
InChI Key: BOENZJLHLMXPPE-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to form N-(3-aminopropyl)imidazole.

    Formation of the Nitrobenzamide Group: The final step involves the reaction of N-(3-aminopropyl)imidazole with 3-nitrobenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products

    Reduction: N-[3-(1H-imidazol-1-yl)propyl]-3-aminobenzamide.

    Substitution: Various substituted imidazole derivatives.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrobenzamide group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)imidazole: Lacks the nitrobenzamide group, making it less versatile in terms of chemical reactivity.

    3-nitrobenzamide: Lacks the imidazole ring, reducing its potential for biological interactions.

    N-(3-(1H-imidazol-1-yl)propyl)benzamide: Similar structure but without the nitro group, affecting its redox properties.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the imidazole ring and the nitrobenzamide group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an imidazole ring and a nitro group, which are crucial for its biological interactions. The presence of the nitro group enhances its reactivity and biological activity compared to similar compounds lacking this functional group. The imidazole moiety allows for coordination with metal ions, which can influence enzymatic activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Metal Ion Coordination : The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their function.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects such as oxidative stress and apoptosis in target cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

The compound has also been explored for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. Notably, it has been compared favorably against established anticancer agents like doxorubicin, exhibiting lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells .

Similar Compounds

To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential. Below is a table summarizing some related compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityNotes
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-nitrobenzamideNitro group presentAntimicrobial, anticancerUnique reactivity due to nitro group
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-chlorobenzamideChlorine instead of nitroLimited antimicrobial activityLess reactive than nitro derivative
N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-hydroxybenzamideHydroxyl group presentModerate cytotoxicityHydroxyl group reduces reactivity

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Anticancer Study : A study evaluated the compound's effects on FaDu hypopharyngeal tumor cells, showing significant induction of apoptosis compared to control groups. This study emphasized the role of ROS in mediating these effects .
  • Antimicrobial Efficacy : Another investigation assessed the compound's activity against Enterobacter cloacae and other pathogens, demonstrating potent antibacterial effects with minimal toxicity towards human cells .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOENZJLHLMXPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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